The compound is cataloged in various chemical databases, including PubChem, where it is identified by the InChI Key JSVLFCAWAIQQHQ-UHFFFAOYSA-N. Its structure includes a bromine atom attached to a thiophene ring, which is further connected to a tert-butyl ester group. This classification places it among compounds that are useful in synthetic organic chemistry, particularly in the synthesis of functionalized materials and biologically active compounds .
The synthesis of tert-butyl 4-bromothiophene-2-carboxylate can be achieved through several methods, typically involving the reaction of 4-bromo-2-thiophenecarboxylic acid with tert-butanol in the presence of an acid catalyst. A detailed synthesis route involves the following steps:
This method yields tert-butyl 4-bromothiophene-2-carboxylate in good purity and yield.
The molecular structure of tert-butyl 4-bromothiophene-2-carboxylate can be represented by its SMILES notation: CC(C)(C)OC(=O)C1=CC(=CS1)Br
. This notation indicates that the compound features:
Crystallographic studies provide further insights into its three-dimensional conformation, revealing bond lengths and angles that are consistent with typical thiophene derivatives .
Tert-butyl 4-bromothiophene-2-carboxylate participates in several significant chemical reactions:
These reactions highlight its versatility as a building block in organic synthesis.
The mechanism of action for tert-butyl 4-bromothiophene-2-carboxylate primarily involves nucleophilic attack on the bromine atom by various nucleophiles. This process can be summarized as follows:
This mechanism underpins many substitution reactions involving this compound, allowing for the introduction of diverse functional groups .
Tert-butyl 4-bromothiophene-2-carboxylate exhibits several notable physical and chemical properties:
Tert-butyl 4-bromothiophene-2-carboxylate finds applications across multiple fields:
CAS No.: 4579-60-6
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 137592-03-1
CAS No.: 17581-52-1